molecular formula C27H38N4O B421306 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 313236-50-9

1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B421306
CAS No.: 313236-50-9
M. Wt: 434.6g/mol
InChI Key: HUSWUBDMYRAXRD-UHFFFAOYSA-N
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Description

1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone is a complex organic compound that features a unique combination of a pyrazino[3,2,1-jk]carbazole core and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
  • Introduction of the cyclohexyl group via alkylation or acylation reactions.
  • Attachment of the piperazine moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as binding to specific receptors or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its efficacy and safety in treating various diseases or conditions.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazino[3,2,1-jk]carbazole derivatives or piperazine-containing molecules. Examples could be:

  • 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanol
  • 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)propane

Uniqueness

The uniqueness of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone lies in its specific structural features, which may confer unique chemical and biological properties. These could include enhanced binding affinity to certain targets, improved pharmacokinetic properties, or novel material characteristics.

Properties

CAS No.

313236-50-9

Molecular Formula

C27H38N4O

Molecular Weight

434.6g/mol

IUPAC Name

1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C27H38N4O/c1-28-12-14-29(15-13-28)19-26(32)30-16-17-31-24-11-10-21(20-6-3-2-4-7-20)18-23(24)22-8-5-9-25(30)27(22)31/h10-11,18,20,25H,2-9,12-17,19H2,1H3

InChI Key

HUSWUBDMYRAXRD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6

Origin of Product

United States

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